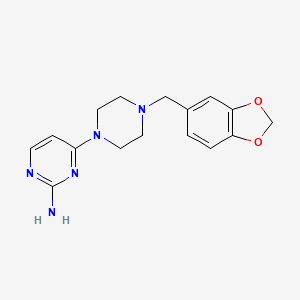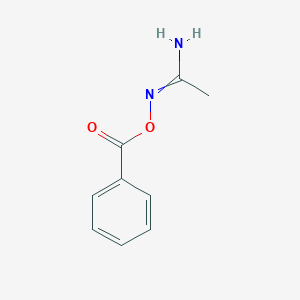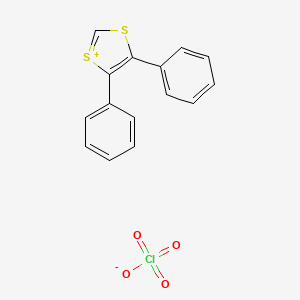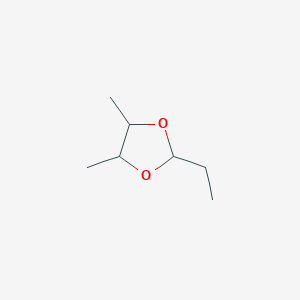
2-Ethyl-4,5-dimethyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4,5-dimethyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
2-Ethyl-4,5-dimethyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves the use of a Brönsted or Lewis acid catalyst, such as toluenesulfonic acid, in refluxing toluene. Industrial production methods often employ continuous removal of water from the reaction mixture using a Dean-Stark apparatus to drive the reaction to completion .
Analyse Des Réactions Chimiques
2-Ethyl-4,5-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions with reagents such as organolithium or Grignard reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or related cleavage products .
Applications De Recherche Scientifique
2-Ethyl-4,5-dimethyl-1,3-dioxolane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2-Ethyl-4,5-dimethyl-1,3-dioxolane exerts its effects involves the formation of stable acetal or ketal structures. These structures protect carbonyl groups from unwanted reactions during synthetic transformations. The compound’s stability is attributed to the presence of two oxygen atoms in the ring, which provide resonance stabilization .
Comparaison Avec Des Composés Similaires
2-Ethyl-4,5-dimethyl-1,3-dioxolane can be compared with other dioxolanes and dioxanes:
1,3-Dioxolane: Similar in structure but lacks the ethyl and methyl substituents, making it less sterically hindered.
1,3-Dioxane: A six-membered ring analog with different stability and reactivity profiles.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Contains a hydroxymethyl group, providing different reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which enhance its stability and make it suitable for specialized applications.
Propriétés
Numéro CAS |
24382-63-6 |
|---|---|
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
2-ethyl-4,5-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H14O2/c1-4-7-8-5(2)6(3)9-7/h5-7H,4H2,1-3H3 |
Clé InChI |
HGIAMTIGDFLIBZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1OC(C(O1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanoic acid, 3-[[4-(methylthio)phenyl]thio]-](/img/structure/B14709931.png)

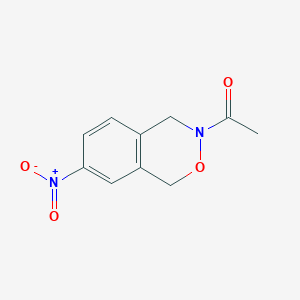
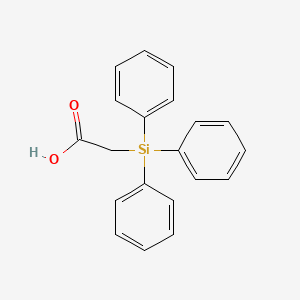
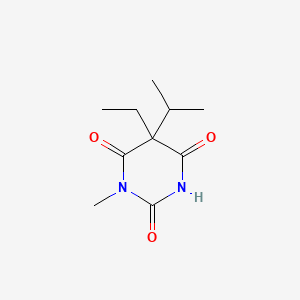
![1,4,6-Trioxaspiro[4.6]undecane](/img/structure/B14709957.png)
![2-[Ethyl(methyl)amino]benzoic acid](/img/structure/B14709960.png)



